Dansyl asparagina

Descripción general

Descripción

Dansyl asparagine, also known as Dansyl-Asn, is an important amino acid derivative used in scientific research. It is a versatile compound with a wide range of applications in biochemistry and physiology. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Dansyl asparagine.

Aplicaciones Científicas De Investigación

Actividad Antitumoral

La dansil asparagina, como derivado de la L-asparaginasa, ha sido estudiada por su potencial actividad antitumoral . La L-asparaginasa es una amidohidrolasa que desempeña un papel importante en la industria farmacéutica, particularmente en el tratamiento de ciertos tipos de cáncer . Algunos estudios han demostrado su efecto citotóxico contra las células de cáncer de cuello uterino .

Tratamiento de la Leucemia

La L-asparaginasa, de la que se deriva la dansil asparagina, se utiliza ampliamente en el tratamiento de la leucemia linfoblástica aguda (LLA) y el linfoma de Hodgkin . La capacidad de la enzima para convertir L-asparagina en ácido aspártico y amoníaco es la razón detrás de su actividad anticancerígena .

Aplicaciones en la Industria Alimentaria

Además de sus usos medicinales, la L-asparaginasa se utiliza ampliamente en la industria alimentaria para abordar la acrilamida, un probable carcinógeno humano, y la producción en alimentos ricos en carbohidratos cocinados a altas temperaturas .

Tecnología Enzimática

La tecnología enzimática ha permitido a los científicos utilizar, modificar y mejorar la eficiencia de enzimas como la L-asparaginasa . Esto ha llevado a una funcionalidad máxima y una mayor eficacia, convirtiéndola en una herramienta importante en biotecnología .

Estudios de Unión a Fármacos

La dansil asparagina se ha utilizado como un marcador específico para los bolsillos de fármacos en la albúmina sérica humana (HSA) . La HSA tiene dos sitios de unión primarios para moléculas de fármacos, y estos sitios se unen selectivamente a diferentes compuestos de aminoácidos dansilados

Mecanismo De Acción

Target of Action

Dansyl asparagine (DNSA) is a derivative of the amino acid asparagine that has been modified with a dansyl group . The primary targets of DNSA are free amino groups of peptides and proteins . It has been used as a specific marker for drug binding sites on human serum albumin (HSA), which has two primary binding sites for drug molecules .

Mode of Action

DNSA interacts with its targets through a process known as dansylation . In this process, DNSA is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products, which are well-retained on reverse-phase columns .

Biochemical Pathways

The biochemical pathways affected by DNSA primarily involve the metabolism of asparagine. Asparagine is an important amino acid in mammals, produced in several organs and widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . DNSA, through the process of dansylation, can affect the quantification of amino acids in biological samples, which is a critical tool for studying metabolism .

Pharmacokinetics

The pharmacokinetics of DNSA, like other asparaginase derivatives, involves the complete depletion of asparagine in the blood . This is achieved through the enzymatic action of asparagine synthetase

Result of Action

The result of DNSA’s action is the production of dansylated reaction products, which are well-retained on reverse-phase columns . These products are fluorescent under UV light and can be identified by thin-layer chromatography on polyamide sheets . This makes DNSA an extremely sensitive method for identifying amino acids, particularly useful in peptide sequence determination .

Action Environment

The action of DNSA can be influenced by environmental factors. For instance, the binding of long-chain fatty acids can alter the interactive binding between DNSA and other ligands at different pH levels . Additionally, the storage temperature of DNSA can also impact its stability, with a recommended storage temperature of -20°C .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Dansyl asparagine interacts with various biomolecules in the cell. It is known to bind to human serum albumin at its two primary binding sites . The binding of dansyl asparagine to these sites can induce conformational changes in the protein, altering its individual binding properties .

Cellular Effects

Dansyl asparagine can have various effects on cells. For instance, it has been used as a marker for drug pockets on human serum albumin . The binding of dansyl asparagine to these sites can influence the protein’s function, potentially impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of dansyl asparagine involves its interaction with free amino groups of peptides and proteins . This interaction results in the formation of a dansyl derivative of the N-terminal amino acid, which is resistant to acid hydrolysis . This mechanism allows dansyl asparagine to be used in peptide sequence determination .

Temporal Effects in Laboratory Settings

The effects of dansyl asparagine can change over time in laboratory settings. For instance, the binding of dansyl asparagine to human serum albumin can induce conformational changes in the protein, altering its binding properties

Metabolic Pathways

Dansyl asparagine is involved in the metabolism of asparagine, an important amino acid in mammals . Asparagine synthase catalyzes the synthesis of asparagine from aspartate, and asparaginase hydrolyzes asparagine to aspartate . Dansyl asparagine, as a derivative of asparagine, may interact with these enzymes and affect these metabolic pathways.

Transport and Distribution

Given its interactions with proteins such as human serum albumin, it is likely that it may interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of dansyl asparagine is not well known. Given its interactions with proteins and its role in peptide sequence determination, it may be localized to areas of the cell where protein synthesis and modification occur

Propiedades

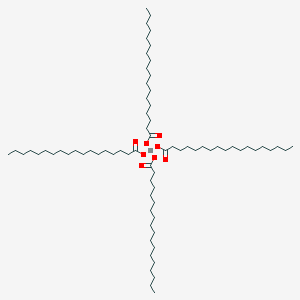

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dansyl asparagine involves the reaction between Dansyl chloride and L-asparagine in the presence of a base.", "Starting Materials": [ "Dansyl chloride", "L-asparagine", "Base (e.g. triethylamine, sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve L-asparagine in a suitable solvent (e.g. water, ethanol) and add the base to the solution.", "Step 2: Add Dansyl chloride to the reaction mixture and stir at room temperature for a specific time (e.g. 1-2 hours).", "Step 3: Quench the reaction with a suitable acid (e.g. hydrochloric acid) and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain Dansyl asparagine as a solid product." ] } | |

Número CAS |

1100-23-8 |

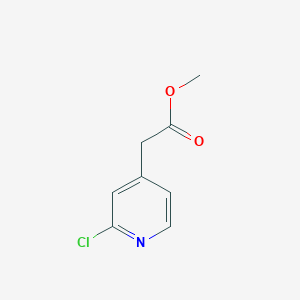

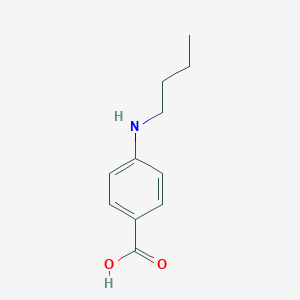

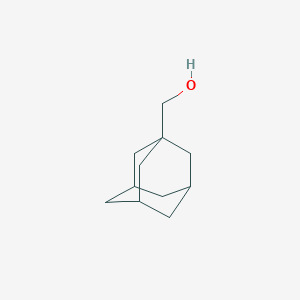

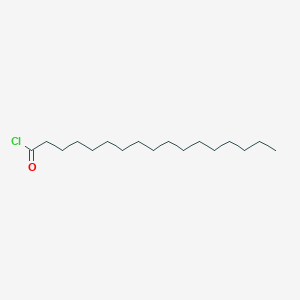

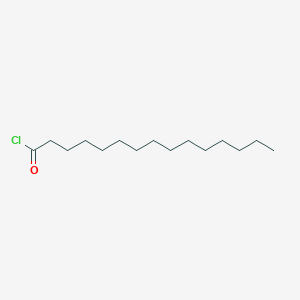

Fórmula molecular |

C16H19N3O5S |

Peso molecular |

365.4 g/mol |

Nombre IUPAC |

(2S)-4-amino-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C16H19N3O5S/c1-19(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)18-12(16(21)22)9-15(17)20/h3-8,12,18H,9H2,1-2H3,(H2,17,20)(H,21,22)/t12-/m0/s1 |

Clave InChI |

LRBOEWHGZIFPKV-LBPRGKRZSA-N |

SMILES isomérico |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)N)C(=O)O |

SMILES canónico |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)N)C(=O)O |

Otros números CAS |

1100-23-8 |

Sinónimos |

1-Dimethylaminonaphthalene-5-sulfonyl-L-asparagine; Dansyl-L-asparagine; _x000B_Dansylasparagine; N2-Dansyl-L-asparagine; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is dansyl asparagine used as an internal standard for dansyl glutamine in FAB-MS analysis?

A1: Dansyl asparagine serves as a suitable internal standard for dansyl glutamine due to their structural similarity. This similarity allows for comparable ionization efficiencies and matrix effects during the FAB-MS analysis. By monitoring the known concentration of the internal standard (dansyl asparagine), researchers can account for variations in instrument sensitivity and sample preparation, ultimately enabling more accurate quantification of the target analyte, dansyl glutamine [].

Q2: How does the concentration of dansyl glutamine affect the signal intensity of the internal standard, dansyl asparagine, in FAB-MS?

A2: The research highlights an interesting observation: at high concentrations of dansyl glutamine, the signal intensity of the internal standard (dansyl asparagine) decreases []. This phenomenon is attributed to a saturation effect on the sample surface. As the concentration of dansyl glutamine increases, it occupies a larger portion of the available surface area, leading to a decreased abundance of the internal standard ions detected by the mass spectrometer. Despite this effect, the relationship between the relative abundance of analyte and internal standard ions remains predictable, allowing for the construction of reliable standard curves for quantitative analysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.